molecular formula C20H16FN3O2 B2561881 5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775346-19-4

5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2561881
CAS RN: 1775346-19-4
M. Wt: 349.365
InChI Key: OCCYUBNZHXTFLF-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Hydrogenation Catalyst for Liquid Biofuel

This compound has garnered attention as an efficient hydrogenation catalyst for the conversion of 5-hydroxymethylfurfural (HMF) to a valuable liquid biofuel. Researchers have discovered that activated charcoal-dispersed Ru–Ir alloy nanoparticles (approximately 2.2 nm in size) exhibit remarkable selectivity and reusability. At a relatively low temperature of 120 °C, a remarkable 99% yield of 2,5-dimethylfuran (DMF) is achieved. The synergistic effect between the ruthenium (Ru) and iridium (Ir) species accelerates the reduction of substrate and intermediates, making this process highly efficient .

Monomer for Polymerization and Etherification

The compound serves as a crucial monomer for various industrially important processes. Specifically, it can be converted into 2,5-bis(hydroxymethyl)furan (BHF) through selective hydrogenation of the carbonyl group on HMF. BHF, in turn, plays a significant role in polymerization and etherification reactions, making it valuable for the synthesis of polymers and other materials .

Hydrogenolysis Catalyst for Liquid Biofuel Production

Another notable application involves the selective hydrogenolysis of HMF to produce liquid 2,5-dimethylfuran (DMF) biofuel. Researchers have explored CoSi-PS as a catalyst, achieving impressive results. At 170 °C and 1.5 MPa H2 for 4 hours, CoSi-PS achieves 100% conversion of HMF with 97.5% selectivity for DMF, surpassing most reported catalysts .

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-17-9-5-4-8-15(17)12-23-10-11-24-19(20(23)26)16(13-25)18(22-24)14-6-2-1-3-7-14/h1-11,25H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCYUBNZHXTFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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